1-Ethoxy-2-(2-methoxyethoxy)ethane
Overview
Description
The compound 1-Ethoxy-2-(2-methoxyethoxy)ethane, while not directly studied in the provided papers, is related to the class of chemicals that include glycols and ether compounds. These compounds are known for their solvent properties and are often involved in various chemical reactions due to their functional groups. The papers provided offer insights into the molecular interactions and properties of similar compounds, which can be extrapolated to understand the behavior of this compound.
Synthesis Analysis
Although the exact synthesis of this compound is not detailed in the provided papers, the synthesis of related compounds typically involves the alkylation of glycols or the reaction of alcohols with ethylene oxide derivatives. For instance, the synthesis of a novel heterocyclic compound is described, which involves standard synthetic methods and could be analogous to the synthesis of this compound by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be analyzed using spectroscopic methods such as infrared spectroscopy and X-ray diffraction. For example, the intramolecular interactions within 1-methoxy-2-(methylthio)ethane have been studied, revealing the presence of an attractive intramolecular 1,5-CH···O interaction . This suggests that this compound may also exhibit similar intramolecular hydrogen bonding, which could influence its conformation and stability.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. For instance, the density and volume properties of a ternary solvent system containing 1,2-dimethoxyethane have been measured, indicating that such mixtures exhibit negative excess molar volumes and strong molecular associations . This implies that this compound may also display significant intermolecular interactions, affecting its density and solvation properties. Additionally, the thermal and optical properties of a related heterocyclic compound have been characterized, suggesting that this compound may also possess a certain degree of thermal stability and transparency in the visible region .
Scientific Research Applications
Selective Lead(II) Extraction : 1,2-Bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, related to 1-Ethoxy-2-(2-methoxyethoxy)ethane, has been used in selective Pb(II) extraction due to its pseudo-18-crown-6 frameworks. It shows higher selectivity for Pb(II) over Cu(II) compared to other compounds (Hayashita et al., 1999).
Reactions with Perfluorocycloalkenes : 1-Ethoxy-1-(2-hydroxyethoxy)ethane reacts with perfluorocycloalkenes in the presence of a base, forming acid-labile acetals that are hydrolyzed to 1-(2-hydroxyethoxy) perfluorocycloalkenes (Plevey & Talbot, 1977).
Bioethanol to Diethyl Ether Conversion : this compound, known as ethoxy ethane or diethyl ether, has been synthesized from bioethanol using various catalysts like acid-activated H-Zeolite. This showcases its potential in sustainable chemical production (Winata et al., 2020).
Dendronized Polymers : This compound has been used in the functionalization of dendronized polymers carrying oligo(ethyleneoxy) peripheral branches. These polymers exhibited thermoresponsive behavior in water solutions (Roeser et al., 2011).
Spectroscopic Studies : 1H NMR studies of aqueous solutions of related n-alkoxyethanols, including 2-(2-methoxyethoxy)ethanol, provide insights into their chemical shift deviations and physicochemical properties (Yadav & Kumar, 2005).
Structural Analysis of Glycols : The structure of related glycol derivatives, including 1,2-dimethoxy ethane, was studied using X-ray diffraction and Raman spectroscopy, revealing insights into molecular dynamics and hydrogen bond interactions (Gontrani et al., 2020).
Li-ion Battery Applications : Novel silane compounds, including derivatives of this compound, have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities and stability (Amine et al., 2006).
Oxygen Reduction in Ionic Liquids : The oxygen reduction reaction in an ionic liquid derived from this compound was studied, showing potential for energy storage applications (Pozo‐Gonzalo et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether , is a chemical compound with the molecular formula C7H16O3 . .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . This physical property may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a chemical compound. For this compound, it’s known that the compound should be stored in a dry, room temperature environment . .
properties
IUPAC Name |
1-(2-ethoxyethoxy)-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRPYFBORAQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883636 | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1002-67-1 | |
Record name | Diethylene glycol methyl ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol ethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylene glycol ethyl methyl ether | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03508 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a trifluoromethyl group influence the properties of ether-based solvents for lithium secondary batteries?
A1: The research article highlights the impact of incorporating a trifluoromethyl (CF3-) group into the structure of ether-based solvents, specifically comparing EMEE with its trifluorinated analog, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE). The strong electron-withdrawing nature of the CF3- group leads to several notable effects:
- Increased Relative Permittivity: TFEMEE exhibits a higher relative permittivity compared to EMEE []. This suggests that TFEMEE possesses a greater ability to separate and stabilize ions in solution, a crucial factor for electrolyte performance in batteries.
- Higher Viscosity: The presence of the CF3- group also results in increased viscosity for TFEMEE []. Higher viscosity can negatively impact ion mobility within the electrolyte, potentially hindering battery performance.
- Enhanced Anodic Stability: TFEMEE demonstrates improved anodic stability compared to EMEE []. This enhanced stability at higher voltages is beneficial for achieving a wider operational voltage window in lithium-ion batteries.
Q2: How does the viscosity of EMEE change with temperature, and how does this compare to its fluorinated counterpart, TFEMEE?
A2: The research indicates that EMEE exhibits low kinematic viscosity, particularly at elevated temperatures []. Interestingly, despite the generally higher viscosity of TFEMEE due to the presence of the CF3- group, its kinematic viscosity becomes comparable to that of EMEE at higher temperatures []. This finding suggests that TFEMEE might mitigate the negative impact of its intrinsically higher viscosity during high-temperature battery operation.
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